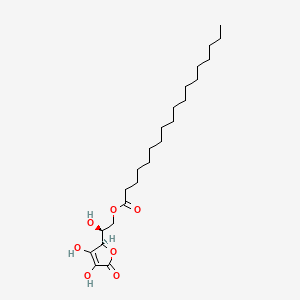
L-アスコルビル6-ステアリン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アスコルビルステアレートは、アスコルビン酸(ビタミンC)とステアリン酸から生成されたエステルです。柑橘系の臭いを伴う白色または淡黄色の固体です。 この化合物は、主に食品や化粧品の抗酸化剤として使用され、安定した形でビタミンCの利点を提供します .
2. 製法
合成経路と反応条件: アスコルビルステアレートは、アスコルビン酸とステアリン酸のエステル化によって合成されます。この反応は通常、エステル化プロセスを促進するための化学触媒またはリパーゼの使用を含みます。 反応条件には、反応媒体中の水分量を制御し、形成された揮発性副生成物を除去するために真空を使用することがよく含まれます .
工業的生産方法: 工業環境では、アスコルビルステアレートは、酸またはアルカリ触媒の存在下でアスコルビン酸とステアリン酸を反応させることによって製造されます。 反応は、制御された温度と圧力条件下で行われ、高収率で高純度の製品が得られます .
科学的研究の応用
アスコルビルステアレートは、以下のものを含む、科学研究において幅広い用途があります。
化学: 酸化劣化を防ぐために、様々な化学製剤中の抗酸化剤として使用されます。
生物学: 酸化ストレスから細胞を保護する可能性と、細胞代謝における役割について研究されています。
医学: 細胞周期の進行を阻害し、シグナル伝達経路を調節することにより、癌細胞のアポトーシスを誘導できることから、潜在的な抗癌特性が調査されています
産業: 食品産業では、製品の保存期間を延ばすための抗酸化剤として広く使用され、化粧品では、皮膚のコンディショニングと保護特性のために使用されています.
作用機序
アスコルビルステアレートは、主にその抗酸化特性によって効果を発揮します。アスコルビルステアレートは、電子を供与することによりフリーラジカルを中和し、細胞や組織の酸化による損傷を防ぎます。 癌細胞では、アスコルビルステアレートは細胞周期の進行を阻害し、アポトーシスを誘導し、シグナル伝達経路を調節することにより、細胞死を誘導します .
類似化合物:
アスコルビルパルミテート: パルミチン酸と結合したアスコルビン酸の別のエステル。
アスコルビルイソステアレート: イソステアリン酸と結合したアスコルビン酸のエステルで、化粧品で皮膚のコンディショニング特性のために使用されます.
独自性: アスコルビルステアレートは、アスコルビン酸とステアリン酸の特定の組み合わせにより、皮膚に容易に吸収され、酸化による損傷を防ぐ効果的な安定した形のビタミンCを提供するという点で独特です。 癌細胞のアポトーシスを誘導する能力も、他の類似化合物とは異なる点です .
準備方法
Synthetic Routes and Reaction Conditions: Ascorbyl stearate is synthesized through the esterification of ascorbic acid with stearic acid. This reaction typically involves the use of chemical catalysts or lipases to facilitate the esterification process. The reaction conditions often include controlling the water content in the reaction medium and using vacuum to remove formed volatile side products .
Industrial Production Methods: In industrial settings, ascorbyl stearate is produced by reacting ascorbic acid with stearic acid in the presence of an acid or alkaline catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
反応の種類: アスコルビルステアレートは、以下を含む様々な化学反応を起こします。
酸化: 抗酸化剤として、アスコルビルステアレートは酸化反応を起こし、フリーラジカルを中和し、酸化による損傷を防ぎます。
一般的な試薬と条件:
酸化: 一般的な試薬には、酸素やその他の酸化剤が含まれます。
生成される主な生成物:
酸化: 主な生成物は、アスコルビルステアレートの酸化形態です。
加水分解: 主な生成物は、アスコルビン酸とステアリン酸です.
類似化合物との比較
Ascorbyl palmitate: Another ester of ascorbic acid, formed with palmitic acid.
Ascorbyl isostearate: An ester of ascorbic acid with isostearic acid, used in cosmetics for its skin-conditioning properties.
Uniqueness: Ascorbyl stearate is unique due to its specific combination of ascorbic acid and stearic acid, providing a stable form of vitamin C that is easily absorbed by the skin and effective in preventing oxidative damage. Its ability to induce apoptosis in cancer cells also sets it apart from other similar compounds .
生物活性
Ascorbyl stearate (Asc-S) is a lipophilic derivative of vitamin C, formed by the esterification of ascorbic acid with stearic acid. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the biological activity of ascorbyl stearate, focusing on its mechanisms of action, effects on cell proliferation and apoptosis, and its potential therapeutic applications.
Ascorbyl stearate exhibits several mechanisms through which it induces biological activity:
- Induction of Apoptosis : Asc-S has been shown to promote apoptosis in various cancer cell lines, including HeLa cervical cancer cells. The mechanism involves the alteration of mitochondrial membrane permeability, leading to cytochrome c release and subsequent activation of caspases, particularly caspase-3. This process is associated with changes in the expression levels of transcription factors such as NF-ĸB and NFAT, which play crucial roles in inflammation and cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can lead to oxidative stress and cell death. Studies indicate that Asc-S interferes with the cell cycle at the sub-G0/G1 stage, enhancing cytotoxicity through increased ROS levels .
- Modulation of Signaling Pathways : Asc-S has been reported to inhibit the PI3K/AKT signaling pathway, which is often activated in cancer cells. This inhibition results in cell cycle arrest and reduced cell proliferation. For instance, treatment with Asc-S caused a dose-dependent inhibition of ovarian epithelial cancer cells by arresting them in the S/G2-M phase .
Effects on Cell Proliferation
The antiproliferative effects of ascorbyl stearate have been documented across various studies:
- Cervical Cancer Cells : In HeLa cells, Asc-S treatment led to significant reductions in cell viability and proliferation rates due to its pro-apoptotic effects .
- Ovarian Epithelial Cancer Cells : Research indicates that Asc-S inhibits growth in ovarian cancer cells (OVCAR-3) through mechanisms involving the PI3K/AKT pathway. The presence of a constitutively active AKT was shown to protect these cells from the effects of Asc-S, highlighting its targeted action against this signaling pathway .
Case Studies
Several studies have explored the biological activity of ascorbyl stearate:
- HeLa Cell Study : A study found that treatment with 126 µM Asc-S for 12 to 48 hours resulted in increased apoptosis markers such as cytochrome c release and caspase activation. The study concluded that Asc-S effectively induces apoptosis through intrinsic pathways involving mitochondrial changes .
- Ovarian Cancer Xenograft Model : In vivo studies demonstrated that oral administration of ascorbyl stearate led to tumor involution in nude mice bearing human ovarian carcinoma xenografts. This effect was associated with decreased PI3K/AKT activity and suggests potential therapeutic applications for Asc-S in ovarian cancer treatment .
Data Table
The following table summarizes key findings related to the biological activity of ascorbyl stearate:
特性
CAS番号 |
10605-09-1 |
|---|---|
分子式 |
C24H42O7 |
分子量 |
442.6 g/mol |
IUPAC名 |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate |
InChI |
InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3 |
InChIキー |
LITUBCVUXPBCGA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
物理的記述 |
White or yellowish, white powder with a citrus-like odour |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















